A morpholinyl sydnone imine ethyl ester, having a nitrogen in place of the keto oxygen. It acts as NITRIC OXIDE DONORS and is a vasodilator that has been used in ANGINA PECTORIS.
Molsidomine
CAS No.: 25717-80-0
Cat. No.: VC0535960
Molecular Formula: C9H14N4O4
Molecular Weight: 242.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25717-80-0 |
|---|---|
| Molecular Formula | C9H14N4O4 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | (1Z)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate |
| Standard InChI | InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3 |
| Standard InChI Key | XLFWDASMENKTKL-UHFFFAOYSA-N |
| Isomeric SMILES | CCO/C(=N\C1=C[N+](=NO1)N2CCOCC2)/[O-] |
| SMILES | CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] |
| Canonical SMILES | CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] |
| Appearance | Solid powder |
| Boiling Point | 266 to 368 |
| Melting Point | 156 140.5 °C |
Introduction
Chemical and Pharmacological Profile
Chemical Structure and Metabolism
Molsidomine (C₉H₁₄N₄O₄) is a morpholine derivative with a molecular weight of 242.24 g/mol . As a prodrug, it undergoes hepatic conversion to its active metabolite, linsidomine (SIN-1), which spontaneously decomposes into SIN-1A, releasing nitric oxide (NO) . This biotransformation cascade ensures sustained NO availability, distinguishing it from direct NO donors like nitroglycerin.
Key Metabolic Pathway:
Mechanism of Action
Nitric Oxide-Mediated Vasodilation
Molsidomine’s vasodilatory effects arise from NO activation of soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This cascade reduces intracellular calcium, inducing relaxation . Unlike nitroglycerin, molsidomine’s activity is cysteine-independent, circumventing thiol depletion-associated tolerance .
Comparative Pharmacology
| Feature | Molsidomine | Nitroglycerin |
|---|---|---|
| Tolerance Development | Minimal | Significant |
| Cysteine Dependency | No | Yes |
| Duration of Action | 4–6 hours | 1–2 hours |
Pharmacokinetics
Absorption and Distribution
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Absorption: Oral bioavailability exceeds 90%, with peak plasma concentrations (Cₘₐₓ) achieved in 1–2 hours .
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Volume of Distribution: 98 L, indicating extensive tissue penetration .
Metabolism and Excretion
Clinical Applications
Angina Pectoris
In a landmark double-blind trial (n=14), molsidomine (2 mg TID) reduced weekly angina episodes by 58% and nitroglycerin use by 72% versus placebo (p<0.01) . Exercise tolerance improved by 34%, with effects persisting for 6 hours post-dose .
Chronic Heart Failure
A hemodynamic study (n=23) demonstrated:
Pulmonary Hypertension
Molsidomine lowers pulmonary vascular resistance by 22–25% in dose-dependent fashion (2–4 mg), making it adjunctive therapy for WHO Group I pulmonary hypertension .
Emerging Therapeutic Applications
Neuroprotection in Chemotherapy-Induced Neuropathy
A 2024 preclinical study revealed molsidomine’s efficacy in preventing vincristine-induced peripheral neuropathy (VIPN) :
Key Findings:
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Axonopathy Reduction: 67% in sensory neurons (p<0.001)
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Mechanical Hypersensitivity: Attenuated by 54% in rat models (p<0.01)
Implications: First evidence of molsidomine’s neuroprotective potential, supporting clinical trials in oncology patients .
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